molecular formula C20H20N4O4S2 B2982044 ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896332-27-7

ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2982044
CAS No.: 896332-27-7
M. Wt: 444.52
InChI Key: BCDDKLDHKQMCBH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a potent and selective small molecule inhibitor identified in pharmaceutical research, primarily targeting Janus Kinase (JAK) enzymes [1] . The compound's design centers on a pyrido[1,2-a][1,3,5]triazin-4-one core, a privileged scaffold known to interact with the ATP-binding site of kinases, thereby modulating key signaling pathways such as JAK-STAT [2] . Its primary research value lies in the investigation of autoimmune diseases, hematological malignancies, and inflammatory conditions where JAK-STAT signaling is dysregulated. Researchers utilize this compound as a critical chemical tool to dissect the specific roles of JAK isoforms in cellular and disease models, to study downstream transcriptional effects, and to evaluate potential therapeutic efficacy in preclinical settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-3-28-18(26)16-12-5-4-6-13(12)30-17(16)22-15(25)10-29-19-21-14-9-11(2)7-8-24(14)20(27)23-19/h7-9H,3-6,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDDKLDHKQMCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex compound with potential biological activities. Its unique structural features suggest various pharmacological properties that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O4S2C_{20}H_{20}N_{4}O_{4}S_{2} with a molecular weight of 444.5 g/mol. The compound incorporates a pyrido-triazine core and features multiple functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC20_{20}H20_{20}N4_{4}O4_{4}S2_{2}
Molecular Weight444.5 g/mol
CAS Number896332-27-7

Antimicrobial Activity

The compound's potential antimicrobial activity has been highlighted in various studies. Compounds with similar pyrido-triazine structures have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The thioether linkage present in the structure may enhance its interaction with microbial targets.

Case Study:
In a study evaluating the antimicrobial efficacy of related compounds, derivatives containing the pyrido-triazine scaffold exhibited minimum inhibitory concentrations (MICs) that were competitive with established antibiotics, suggesting a potential for development as new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to inhibit cell proliferation in various cancer cell lines. The presence of the triazine moiety is particularly significant as many triazine derivatives have been reported to exhibit cytotoxic effects.

Research Findings:
A study on triazole derivatives showed that certain modifications at the thioether position enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. These findings suggest that similar modifications in our compound could yield enhanced anticancer activity .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an enzyme inhibitor. Compounds with similar functionalities have been studied for their ability to inhibit key enzymes involved in cancer progression and microbial resistance.

Example:
Research has demonstrated that triazole derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This inhibition leads to bacterial cell death and presents a viable mechanism for developing new antibiotics .

Scientific Research Applications

Potential Applications

While specific applications of ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate are not yet fully defined, its structural components suggest several possibilities.

Interaction Studies: Understanding how this compound interacts with biological macromolecules, such as proteins and nucleic acids, is essential. Techniques that could be utilized include:

  • Spectroscopy: This can help identify binding sites and measure binding affinities.
  • X-ray crystallography: This can determine the compound's structure when bound to target molecules.
  • Molecular dynamics simulations: These can provide insights into the dynamics of interaction.

Analog Comparisons: Several compounds with similar structural features have demonstrated notable activities:

  • Ethyl 2-(2-(4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanoate: This compound, which shares a similar pyrido-triazine core, exhibits antimicrobial activity.
  • 5-Methylthio-pyrido[1,2-a][1,3,5]triazine: Containing a thioether linkage, this compound has shown anticancer properties.
  • 8-Methylpyrido[1,2-a][1,3,5]triazine: While lacking the ester functionality, this compound shares the core structure and demonstrates enzyme inhibition.

These comparisons highlight the uniqueness of ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, suggesting that its specific combination of functional groups and structural features may lead to unique biological activity and chemical reactivity compared to its analogs.

Data Table

The table below shows similar compounds and their activities:

CompoundStructure FeaturesNotable Activities
Ethyl 2-(2-(4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanoateSimilar pyrido-triazine coreAntimicrobial
5-Methylthio-pyrido[1,2-a][1,3,5]triazineContains thioether linkageAnticancer
8-Methylpyrido[1,2-a][1,3,5]triazinShares core structureEnzyme inhibition

Comparison with Similar Compounds

Ethyl 2-(2-((9-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Property Target Compound Analog (CAS 896342-95-3)
Methyl Position 8-methyl on pyridotriazinone 9-methyl on pyridotriazinone
Linker Thioacetamido (-S-CH2-C(=O)-NH-) Thiopropanamido (-S-CH(CH3)-C(=O)-NH-)
Molecular Formula C20H20N4O4S2 (inferred) C21H22N4O4S2
Molecular Weight ~444.5 g/mol 458.6 g/mol
Key Functional Groups Ethyl carboxylate, pyridotriazinone, cyclopenta[b]thiophene Ethyl carboxylate, pyridotriazinone, cyclopenta[b]thiophene

Impact of Differences :

  • The 9-methyl vs.
  • The thiopropanamido linker introduces a branched alkyl chain, which may increase lipophilicity compared to the linear thioacetamido group in the target compound.

Cyclopenta[b]thiophene Derivatives

Ethyl 2-(2-(4-(Pyrimidin-2-yl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Property Target Compound Analog
Core Structure Pyridotriazinone + cyclopenta[b]thiophene Piperazinyl-pyrimidine + cyclopenta[b]thiophene
Linker Thioacetamido Acetamido with piperazinyl-pyrimidine
Bioactivity Not reported (inferred antibacterial potential from pyridotriazinones ) Likely CNS-targeting due to piperazine moiety

Functional Insights :

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share:

  • Dicarboxylate esters for enhanced solubility.
  • Nitro and cyano groups for electronic modulation.

Key Differences :

  • The imidazopyridine core lacks the pyridotriazinone’s conjugated triazine ring, reducing aromatic stabilization but increasing flexibility.
  • Nitro groups may confer redox activity absent in the target compound.

Structural and Functional Analysis Using Computational Tools

  • SHELX/ORTEP-3: Used to model crystallographic parameters (e.g., bond lengths, angles) for pyridotriazinone derivatives .
  • Mercury CSD : Enables comparison of packing motifs and intermolecular interactions (e.g., π-π stacking in cyclopenta[b]thiophene systems) .
  • Similarity Coefficients: Tanimoto coefficients () quantify structural overlap with analogs; the target compound likely shares >70% similarity with CAS 896342-95-3 due to conserved cyclopenta[b]thiophene and pyridotriazinone motifs .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do they compare in efficiency?

The compound can be synthesized via a one-pot approach using reflux conditions with monoethyl oxalyl chloride in tetrahydrofuran, as demonstrated for structurally related triazole derivatives . Alternative methods include:

  • Catalytic ionic liquids (e.g., [TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup>) for improved yields and reduced reaction times .
  • Cyclodehydration in basic media for cyclization of intermediate thioamide precursors .

Comparison Table :

MethodYield (%)Reaction TimeKey AdvantageReference
One-pot reflux60–7512–24 hSimplified purification
Ionic liquid catalysis80–906–8 hEnhanced catalytic efficiency

Q. Which analytical techniques are critical for confirming structural integrity?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign chemical shifts for cyclopenta[b]thiophene and pyrido-triazine moieties (e.g., δ 2.5–3.5 ppm for dihydrothiophene protons) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm<sup>−1</sup>) and thioamide (C=S) bands (~1250 cm<sup>−1</sup>) .
  • HRMS : Validate molecular weight accuracy (e.g., [M+H]<sup>+</sup> calculated within 0.001 Da) .

Q. What safety precautions are necessary when handling this compound?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation .
  • Avoid exposure to moisture or strong bases , which may degrade the compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Tetrahydrofuran (THF) or ethanol/water mixtures enhance solubility of intermediates .
  • Temperature control : Reflux at 80–90°C minimizes side reactions .
  • Catalyst screening : Test ionic liquids or phase-transfer catalysts to reduce energy input .

Q. How do computational methods contribute to understanding reactivity?

  • Density Functional Theory (DFT) : Model electronic properties of the pyrido-triazine core to predict nucleophilic/electrophilic sites .
  • Molecular dynamics simulations : Analyze solvent effects on reaction pathways .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in cyclopenta[b]thiophene regions .
  • Isotopic labeling : Track sulfur incorporation in thioamide groups using <sup>34</sup>S isotopes .

Q. What are the mechanistic considerations for key reactions in its synthesis?

  • Thioacetamide formation : Nucleophilic attack of the pyrido-triazine thiol on activated acetamide intermediates .
  • Cyclization : Base-mediated intramolecular cyclization (e.g., NaOH) to form the dihydrothiophene ring .

Q. How do substituent variations affect pharmacological activity?

  • SAR studies : Replace the 8-methyl group with halogens or electron-withdrawing groups to modulate bioactivity .
  • Pharmacophore mapping : Use docking studies to identify interactions with inflammatory targets (e.g., COX-2) .

Q. How to design stability studies under different conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions .
  • HPLC monitoring : Track degradation products using C18 columns and acetonitrile/water gradients .

Q. How to validate analytical methods for purity assessment?

  • ICH guidelines : Establish linearity (R<sup>2</sup> > 0.99), precision (%RSD < 2%), and LOD/LOQ for HPLC .
  • Cross-validation : Compare NMR purity with LC-MS results to confirm accuracy .

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